7-Bromo-4-iodoquinoline

Descripción general

Descripción

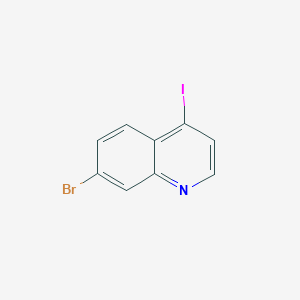

7-Bromo-4-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of both bromine and iodine atoms in the quinoline ring makes this compound a valuable intermediate for various organic synthesis processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-4-iodoquinoline typically involves halogenation reactions. One common method is the bromination of 4-iodoquinoline using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

7-Bromo-4-iodoquinoline participates in palladium-catalyzed cross-coupling reactions, leveraging the distinct reactivity of iodine (C-4) over bromine (C-7). This regioselectivity is critical for sequential functionalization:

Mechanistic Insight : The iodine atom at C-4 undergoes oxidative addition to Pd(0) more readily than bromine due to weaker C–I bond strength, enabling selective coupling at this position .

Nucleophilic Substitution Reactions

The iodine and bromine atoms are susceptible to nucleophilic displacement under specific conditions:

Key Observation : Substitution at C-4 is kinetically favored, while C-7 substitution often requires harsher conditions due to steric and electronic factors .

Reduction Reactions

Controlled reduction of this compound yields partially dehalogenated intermediates:

Comparative Reactivity with Analogues

The reactivity of this compound differs from structurally related compounds:

Unique Advantage : The dual halogenation in this compound allows sequential modifications, enabling the synthesis of complex quinoline-based architectures .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Properties

7-Bromo-4-iodoquinoline has shown potential as a building block for the synthesis of pharmaceutical compounds with anticancer properties. Research indicates that derivatives of this compound can inhibit specific protein kinases involved in cancer progression. For instance, a study identified a related compound that effectively inhibited Protein Kinase Novel 3 (PKN3), with an IC50 value of 14 nM, suggesting that this compound derivatives could serve as potent anticancer agents .

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its efficacy comparable to established antibiotics. The following table summarizes its antimicrobial activity against selected microorganisms:

| Microorganism | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that this compound derivatives could be developed into new antibacterial agents.

Organic Synthesis

Building Block for Complex Molecules

This compound serves as an essential intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals. Its unique halogenation allows for diverse chemical transformations and functionalization, enhancing its utility in synthetic chemistry.

Comparison with Similar Compounds

The compound's dual halogenation sets it apart from similar quinoline derivatives. The following table highlights the differences between this compound and other related compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Iodoquinoline | Iodine at position 4 | Lacks bromine; less versatile |

| 7-Bromoquinoline | Bromine at position 7 | Lacks iodine; affects reactivity |

| 4,7-Dibromoquinoline | Two bromine atoms | Alters chemical properties |

This comparison illustrates how the presence of both bromine and iodine enhances the reactivity and application potential of this compound.

Material Science

Development of Organic Semiconductors

In material science, this compound has been utilized in developing organic semiconductors and light-emitting diodes (LEDs). The compound's electronic properties make it suitable for applications in optoelectronic devices, contributing to advancements in this field.

Case Studies

Case Study: Inhibition of Protein Kinase Novel 3 (PKN3)

A significant study explored the structure-activity relationship of various quinoline derivatives, including those based on this compound. The findings revealed that modifications at specific positions could enhance potency against PKN3, a target implicated in several cancers. The study highlighted that certain analogs exhibited nanomolar activity, showcasing the potential for developing targeted cancer therapies .

Case Study: Antimicrobial Efficacy

Another study focused on the antimicrobial potential of halogenated quinolines, including this compound. It reported promising results against resistant bacterial strains, indicating that these compounds could be pivotal in addressing antibiotic resistance issues. The research underscored the importance of further investigations into their mechanisms of action and potential clinical applications.

Mecanismo De Acción

The mechanism of action of 7-Bromo-4-iodoquinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets.

Comparación Con Compuestos Similares

4-Iodoquinoline: Lacks the bromine atom, making it less versatile in certain synthetic applications.

7-Bromoquinoline: Lacks the iodine atom, which may affect its reactivity and biological activity.

4,7-Dibromoquinoline: Contains two bromine atoms, which can alter its chemical properties and reactivity compared to 7-Bromo-4-iodoquinoline.

Uniqueness: this compound is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns and enable diverse synthetic transformations. This dual halogenation enhances its utility as an intermediate in organic synthesis and its potential in medicinal chemistry.

Actividad Biológica

7-Bromo-4-iodoquinoline is a heterocyclic compound that belongs to the quinoline family, characterized by the presence of bromine and iodine substituents. This unique structural arrangement contributes to its potential biological activities, including antimicrobial and anticancer properties. The molecular formula of this compound is , with a molecular weight of approximately 333.95 g/mol.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. These compounds can inhibit various microbial enzymes, making them promising candidates for developing new antibiotics. Specifically, studies have shown that modifications at the 4-hydroxy position enhance biological activity against certain pathogens.

The exact mechanism of action for this compound remains under investigation. However, it is believed that the compound interacts with specific enzymes or receptors, leading to the modulation of cellular signaling pathways. The halogen substituents might enhance its reactivity and selectivity towards these targets, although detailed studies are still needed to clarify these interactions.

Interaction Studies

Studies have shown that this compound interacts with cytochrome P450 enzymes, which are crucial in drug metabolism. Understanding these interactions is vital for assessing the therapeutic potential and safety profile of this compound.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 6-Bromo-4-iodoquinoline | C9H6BrI N2 | Different position of substituents; used as an intermediate in drug synthesis |

| 7-Bromoquinoline | C9H6BrN2 | Lacks iodine; may affect reactivity and biological activity |

| 4-Iodoquinoline | C9H6IN2 | Lacks bromine; less versatile in synthetic applications |

The presence of both bromine and iodine in this compound enhances its versatility compared to these similar compounds, allowing for diverse synthetic transformations and potential applications in medicinal chemistry.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Substitution Reactions : The bromine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

- Coupling Reactions : It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

- Reduction Reactions : The compound can be reduced using agents like lithium aluminum hydride (LiAlH₄) to form other quinoline derivatives.

Applications in Research

This compound serves as a building block for synthesizing pharmaceutical compounds with potential anticancer, antimicrobial, and antiviral activities. It is also utilized in organic synthesis and material science research, particularly in developing organic semiconductors and light-emitting diodes (LEDs).

Propiedades

IUPAC Name |

7-bromo-4-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKNVPNDYDHLEFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Br)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00590592 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700871-87-0 | |

| Record name | 7-Bromo-4-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00590592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.